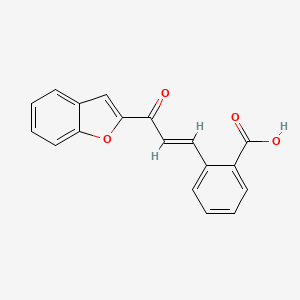
2-(3-(Benzofuran-2-yl)-3-oxoprop-1-en-1-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(Benzofuran-2-yl)-3-oxoprop-1-en-1-yl)benzoic acid is a complex organic compound featuring a benzofuran ring fused with a benzoic acid moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives often involves cyclization reactions. One common method is the cyclization of ortho-hydroxybenzyl ketones under basic conditions . Another approach involves the use of transition-metal catalysis, such as palladium-catalyzed cyclization .
Industrial Production Methods
Industrial production of benzofuran derivatives can involve large-scale cyclization reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-(Benzofuran-2-yl)-3-oxoprop-1-en-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using reagents like potassium permanganate.
Reduction: Reduction of the carbonyl group to alcohols using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated benzofuran derivatives.
Applications De Recherche Scientifique
2-(3-(Benzofuran-2-yl)-3-oxoprop-1-en-1-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.
Medicine: Investigated for its potential as a lead compound in drug development.
Industry: Utilized in the synthesis of materials with specific properties.
Mécanisme D'action
The mechanism of action of benzofuran derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to inhibition or activation of biological pathways, resulting in therapeutic effects . The exact mechanism for 2-(3-(Benzofuran-2-yl)-3-oxoprop-1-en-1-yl)benzoic acid would depend on its specific structure and functional groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-4-(3′-oxo-3′H-benzofuran-2′-yliden)but-2-enoic acid: Another benzofuran derivative with similar structural features.
Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone: Known for its anticancer activity.
Uniqueness
2-(3-(Benzofuran-2-yl)-3-oxoprop-1-en-1-yl)benzoic acid is unique due to its specific combination of a benzofuran ring with a benzoic acid moiety, which may confer distinct biological activities and chemical reactivity .
Activité Biologique
The compound 2-(3-(Benzofuran-2-yl)-3-oxoprop-1-en-1-yl)benzoic acid is a derivative of benzofuran, which has gained attention for its diverse biological activities. Benzofuran derivatives are known for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential applications in pharmacology.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzofuran derivatives. For instance, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that compounds with the benzofuran structure could inhibit cell growth in leukemia (K562), lung (NCI-H460), and colon cancer (HCT116) cell lines, with inhibition rates ranging from 40% to over 70% at specific concentrations .
| Cell Line | Inhibition Rate (%) |
|---|---|
| K562 | 56.84 |
| NCI-H460 | 80.92 |
| HCT116 | 72.14 |
| OVCAR-4 | 56.45 |
The proposed mechanisms through which this compound exerts its anticancer effects include:
- Induction of Apoptosis : Studies indicate that this compound may induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial membrane potential, leading to cytochrome c release and caspase activation .
- Anti-inflammatory Effects : The compound has been shown to inhibit pro-inflammatory cytokines such as interleukin-6 (IL-6), which plays a role in tumor progression and inflammation .
- Antioxidant Activity : Benzofuran derivatives have demonstrated the ability to scavenge free radicals, contributing to their protective effects against oxidative stress in cells .
Case Studies
A notable study investigated the effects of various benzofuran derivatives on apoptosis induction in K562 cells. The results indicated that compounds similar to this compound significantly increased the activities of caspases 3 and 7 after prolonged exposure, confirming their pro-apoptotic properties .
Propriétés
Formule moléculaire |
C18H12O4 |
|---|---|
Poids moléculaire |
292.3 g/mol |
Nom IUPAC |
2-[(E)-3-(1-benzofuran-2-yl)-3-oxoprop-1-enyl]benzoic acid |
InChI |
InChI=1S/C18H12O4/c19-15(17-11-13-6-2-4-8-16(13)22-17)10-9-12-5-1-3-7-14(12)18(20)21/h1-11H,(H,20,21)/b10-9+ |
Clé InChI |
OSKPTNCBYABGDJ-MDZDMXLPSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=C(O2)C(=O)/C=C/C3=CC=CC=C3C(=O)O |
SMILES canonique |
C1=CC=C2C(=C1)C=C(O2)C(=O)C=CC3=CC=CC=C3C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















